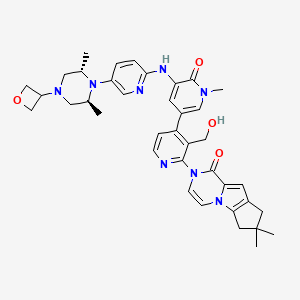
Btk-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-14 is a small molecule inhibitor targeting Bruton tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. Bruton tyrosine kinase plays a crucial role in the development, differentiation, and survival of B cells. Inhibitors of Bruton tyrosine kinase, such as this compound, have shown promise in treating various B-cell malignancies and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s binding affinity and selectivity for Bruton tyrosine kinase. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Btk-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, which can impact its binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Btk-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Bruton tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling mechanisms of B cells and other hematopoietic cells.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase and related pathways.
Mechanism of Action
Btk-IN-14 exerts its effects by binding to the active site of Bruton tyrosine kinase, thereby inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways that are essential for B cell activation, proliferation, and survival. The compound specifically targets the cysteine residue at the active site, forming a covalent bond that leads to irreversible inhibition of the kinase. This mechanism of action makes this compound a potent inhibitor with high selectivity for Bruton tyrosine kinase.
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broad clinical applications.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation inhibitor known for its high potency and favorable safety profile.
Uniqueness of Btk-IN-14
This compound stands out due to its unique chemical structure, which confers high binding affinity and selectivity for Bruton tyrosine kinase. Compared to other inhibitors, this compound may offer advantages in terms of potency, selectivity, and reduced side effects. Its distinct mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application.
Properties
Molecular Formula |
C38H44N8O4 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
10-[4-[5-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-6-oxopyridin-3-yl]-3-(hydroxymethyl)pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |
InChI |
InChI=1S/C38H44N8O4/c1-23-17-43(28-21-50-22-28)18-24(2)46(23)27-6-7-34(40-16-27)41-31-12-26(19-42(5)36(31)48)29-8-9-39-35(30(29)20-47)45-11-10-44-32(37(45)49)13-25-14-38(3,4)15-33(25)44/h6-13,16,19,23-24,28,47H,14-15,17-18,20-22H2,1-5H3,(H,40,41)/t23-,24-/m0/s1 |
InChI Key |
MKOCXBGRGYGWAO-ZEQRLZLVSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H](N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |
Canonical SMILES |
CC1CN(CC(N1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C)C8COC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















